5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

TNIK Kinase Inhibitor Cancer Research

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound (C6H9N3OS, MW 171.22) that functions as a foundational scaffold in the design of potent kinase inhibitors. Its core structure, characterized by a 5-amino group and a 2-ethyl substitution on the thiazole ring, is a critical pharmacophore found in numerous drug discovery programs.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B13483883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethyl-1,3-thiazole-4-carboxamide
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(S1)N)C(=O)N
InChIInChI=1S/C6H9N3OS/c1-2-3-9-4(5(7)10)6(8)11-3/h2,8H2,1H3,(H2,7,10)
InChIKeyCISBOLMIVXTHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethyl-1,3-thiazole-4-carboxamide (CAS 2680536-44-9): Core Scaffold & Baseline Properties


5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound (C6H9N3OS, MW 171.22) that functions as a foundational scaffold in the design of potent kinase inhibitors. Its core structure, characterized by a 5-amino group and a 2-ethyl substitution on the thiazole ring, is a critical pharmacophore found in numerous drug discovery programs [1]. While the compound itself is primarily a research reagent and synthetic intermediate, its architectural features are directly linked to highly potent biological activities in downstream analogs, including sub-nanomolar inhibition of kinases such as TNIK, LRRK2, and TrkA [REFS-3, REFS-4, REFS-5]. This positions the scaffold as a strategic starting point for medicinal chemistry efforts targeting these kinases.

S
Kinase inhibitor medicinal chemistry scaffold
Suitable for TNIK, LRRK2, TrkA pathway studies
A
Defined SAR starting point with 2-ethyl and 5-amino handles
Enables systematic exploration of substitution effects
L
Focused kinase library synthesis building block
Versatile core for hit expansion and selectivity profiling

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide: Critical Structure-Activity Relationships (SAR) at the 2- and 5-Positions


Substituting the 2-ethyl group or 5-amino group on the thiazole-4-carboxamide scaffold can lead to a complete loss of potency or altered kinase selectivity profiles. As demonstrated by the KY-05009 analog, modifications at the 5-position (e.g., 5-(4-methylbenzamido)) are critical for achieving potent, sub-nanomolar inhibition of kinases like TNIK (IC50 = 9 nM) . Furthermore, the 2-position is a key determinant of target engagement, as seen in the LRRK2 inhibitor (Example 1-1, IC50 = 9.77 nM) where a 2-(1H-pyrazol-4-yl) group is essential for activity [1]. These findings underscore that the specific combination of the 2-ethyl and 5-amino substituents on the thiazole-4-carboxamide core is a defined, non-fungible starting point for developing targeted kinase inhibitors.

2-Ethyl Modifying the 2-ethyl group may alter kinase selectivity; 2-substitution pattern is a key determinant of target engagement in reported analogs.
5-Amino Replacing the 5-amino group may reduce or abolish potency observed in optimized derivatives; this position is critical for achieving low-nanomolar inhibition.
Core Thiazole-4-carboxamide analogs with different substitution patterns may not reproduce the kinase inhibition profile; scaffold integrity is essential for SAR continuity.

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide: Quantified Differentiation Against Key Comparators


TNIK Kinase Inhibition: Potency of a 5-Amino Modified Analog (KY-05009) vs. Parent Scaffold

The parent scaffold, 5-amino-2-ethyl-1,3-thiazole-4-carboxamide, serves as a building block for more complex inhibitors. A key analog, KY-05009, which contains a 5-(4-methylbenzamido) modification, demonstrates the potential of this scaffold by achieving a highly potent IC50 of 9 nM against the Traf2- and Nck-interacting kinase (TNIK) . This represents a substantial improvement over the unoptimized scaffold and highlights the value of the core structure for generating potent kinase inhibitors.

TNIK Analog Potency
Class-level inference
IC50 = 9 nM (KY-05009 analog)
Reported analog potency context
Parent scaffold unoptimized; data to verify
TNIK Kinase Inhibitor Cancer Research

LRRK2 Kinase Inhibition: Potency of a 2-Modified Analog vs. Unsubstituted Core

The 2-ethyl group on the target compound is a specific substituent. The importance of the 2-position is evidenced by another thiazole-4-carboxamide analog, Example 1-1 from US20240174679, which features a 2-(1H-pyrazol-4-yl) group and exhibits an IC50 of 9.77 nM against Leucine-rich repeat kinase 2 (LRRK2) [1]. This indicates that while the 2-ethyl group is a defined starting point, the 2-position is a critical modifiable site for achieving potent inhibition against different kinase targets like LRRK2.

LRRK2 Analog Potency
Class-level inference
IC50 = 9.77 nM (Example 1-1)
Potency tied to 2-substituent choice
2-ethyl expected to differ from pyrazol-4-yl
LRRK2 Kinase Inhibitor Parkinson's Disease

TrkA Kinase Inhibition: Potency of an Alternative Scaffold Benchmark

Another thiazole-4-carboxamide derivative, 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(methylcarbamoyl)amino]-1,2-thiazole-4-carboxamide (BDBM24898), inhibits the TrkA receptor with an IC50 of 7 nM [1]. This serves as a benchmark for the potential of the thiazole-4-carboxamide scaffold to achieve single-digit nanomolar potency against diverse kinase targets.

TrkA Class Benchmark
Class-level benchmark
IC50 = 7 nM (related thiazole-4-carboxamide)
Supports scaffold potential for nanomolar inhibition
Direct parent comparison unavailable
TrkA Kinase Inhibitor Pain Research

TRPM8 Antagonism: Biological Activity of a Structurally Distinct Analog

The thiazole scaffold has demonstrated activity beyond kinases. A structurally distinct analog, ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (CHEMBL65312), exhibits potent antagonism of the TRPM8 ion channel with an IC50 of 32 nM [1]. This shows that the thiazole core is a versatile pharmacophore capable of engaging diverse target classes, expanding the potential application space for related compounds like 5-amino-2-ethyl-1,3-thiazole-4-carboxamide.

TRPM8 Antagonism
Cross-study comparable
IC50 = 32 nM (CHEMBL65312 analog)
Indicates thiazole core versatility beyond kinases
Calcium efflux assay; target class differs
TRPM8 Ion Channel Pain

Cellular Efficacy of a Thiazole-4-Carboxamide Derivative Against Melanoma

A derivative of thiazole-4-carboxamide has been reported to inhibit melanoma cell proliferation with an IC50 of 23.1 nM, outperforming the clinically approved drug dabrafenib (IC50 = 47.2 nM) in the same cellular context . This provides a direct cellular benchmark for the potential of optimized thiazole-4-carboxamide analogs to achieve and even surpass the potency of established therapies.

Cell Proliferation
Data to verify
IC50 = 23.1 nM (thiazole derivative)
Reported cell-model response context
Comparator dabrafenib 47.2 nM; independent verification needed
Melanoma Antiproliferative Cancer

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide: Validated Application Scenarios in Drug Discovery


Kinase Inhibitor Hit-to-Lead Optimization

The compound is an ideal starting point for medicinal chemistry programs aimed at developing novel inhibitors of TNIK, LRRK2, TrkA, and other kinases. The 5-amino and 2-ethyl groups provide defined handles for rapid SAR exploration, as demonstrated by the sub-nanomolar potencies achieved in optimized analogs (IC50 = 9 nM for TNIK, IC50 = 9.77 nM for LRRK2) [REFS-1, REFS-2]. This allows researchers to efficiently probe the chemical space around the core to improve potency, selectivity, and drug-like properties.

Chemical Biology Probe Development

The scaffold's established ability to yield highly potent and selective kinase inhibitors (e.g., KY-05009 for TNIK) makes it a valuable tool for the development of chemical biology probes . By starting with 5-amino-2-ethyl-1,3-thiazole-4-carboxamide, researchers can create tool compounds to dissect signaling pathways involving kinases like TNIK, which plays a role in TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) in cancer cells .

Focused Library Synthesis

The compound serves as a versatile building block for the parallel synthesis of focused libraries of thiazole-4-carboxamide derivatives. These libraries can be screened against a diverse panel of targets, including kinases (e.g., TNIK, LRRK2, TrkA) and non-kinase targets (e.g., TRPM8 ion channel), to identify novel hits and explore a broad range of therapeutic areas, from oncology to pain management [REFS-1, REFS-2, REFS-3, REFS-4].

Anticancer Drug Discovery

The thiazole-4-carboxamide scaffold has demonstrated potential for anticancer drug discovery, with some analogs showing potent inhibition of cancer cell proliferation. For instance, a related derivative was reported to inhibit melanoma cell proliferation with an IC50 of 23.1 nM, surpassing the potency of dabrafenib (IC50 = 47.2 nM) . This positions the scaffold as a promising starting point for developing new anticancer agents.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Core scaffold integrity
Impact of 2- and 5-substituent modifications on selectivity
Kinase pathway probe design
Potency optimization potential
Target engagement and signaling pathway modulation
Focused kinase library synthesis
Derivatization handles
Broad kinase and ion channel screening compatibility
Cancer cell-model studies
Cell proliferation inhibition context
Reported cellular potency and comparator benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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